6-Oxaspiro[3.5]nonan-5-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Oxaspiro[3.5]nonan-5-one is a chemical compound with the molecular formula C8H12O2 and a molecular weight of 140.18 g/mol . It is characterized by a spirocyclic structure, which includes a six-membered ring fused to a five-membered ring through a shared oxygen atom. This unique structure imparts distinct chemical and physical properties to the compound.
Vorbereitungsmethoden
The synthesis of 6-Oxaspiro[3.5]nonan-5-one can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, the preparation might involve the use of dibromoneopentyl glycol as a starting material, followed by cyclization reactions in the presence of zinc powder . Industrial production methods may vary, but they typically involve optimizing reaction conditions to maximize yield and purity.
Analyse Chemischer Reaktionen
6-Oxaspiro[3.5]nonan-5-one undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield carboxylic acids, while reduction reactions could produce alcohols .
Wissenschaftliche Forschungsanwendungen
6-Oxaspiro[3.5]nonan-5-one has several applications in scientific research. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, it may serve as an intermediate in the development of pharmaceuticals and other bioactive compounds. Additionally, its unique structure makes it a valuable compound for studying spirocyclic systems and their properties .
Wirkmechanismus
The mechanism of action of 6-Oxaspiro[3.5]nonan-5-one involves its interaction with specific molecular targets and pathways. While detailed studies on its mechanism are limited, it is believed that the compound can interact with enzymes and receptors, influencing various biochemical processes. The spirocyclic structure may play a role in its binding affinity and specificity .
Vergleich Mit ähnlichen Verbindungen
6-Oxaspiro[3.5]nonan-5-one can be compared with other spirocyclic compounds, such as 7-oxaspiro[3.5]nonan-2-one and 6-oxaspiro[3.5]nonan-9-one . These compounds share similar structural features but differ in the position of the oxygen atom and the size of the rings. The unique structure of this compound, with its specific ring fusion, imparts distinct chemical properties that may influence its reactivity and applications.
Eigenschaften
Molekularformel |
C8H12O2 |
---|---|
Molekulargewicht |
140.18 g/mol |
IUPAC-Name |
6-oxaspiro[3.5]nonan-5-one |
InChI |
InChI=1S/C8H12O2/c9-7-8(3-1-4-8)5-2-6-10-7/h1-6H2 |
InChI-Schlüssel |
ANMYTDAVEVFZCA-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC2(C1)CCCOC2=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.